molecular formula C15H10N2 B3031302 11H-indolo[3,2-c]quinoline CAS No. 239-09-8

11H-indolo[3,2-c]quinoline

Cat. No.: B3031302
CAS No.: 239-09-8
M. Wt: 218.25 g/mol
InChI Key: LQRUVABVXQZQMV-UHFFFAOYSA-N
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Description

11H-indolo[3,2-c]quinoline: is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by a fused ring system consisting of an indole and a quinoline moiety. It is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 11H-indolo[3,2-c]quinoline serves as a key intermediate in the synthesis of various complex organic molecules.

Biology:

Medicine:

Industry:

    Pharmaceuticals: Used as a building block in the synthesis of pharmaceutical compounds with diverse therapeutic applications.

Future Directions

The future directions in the research of 11H-indolo[3,2-c]quinoline could involve exploring new synthetic methods that tolerate a wide range of substrates and expand the structural variety of the products . The development of efficient synthetic approaches to indolo[3,2-c]quinolines is also a promising direction .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo intramolecular electrophilic amination . This suggests that 11H-indolo[3,2-c]quinoline may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Cellular Effects

Some studies have shown that it has a cytotoxic effect on certain types of cells . For example, it has been found to significantly increase the cytotoxicity of human leukemia MV4-11 cells and HCT116 cancer cells . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve intramolecular electrophilic amination This process could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized in moderate to good yield through a two-step sequence . This suggests that this compound may have a certain level of stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its complex structure and potential for intramolecular electrophilic amination , it is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the Friedlander condensation and Cadogan cyclization due to their relatively straightforward procedures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

      Major Products: Oxidation typically leads to the formation of quinoline N-oxides.

  • Reduction:

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Major Products: Reduction can yield dihydroindoloquinolines.

  • Substitution:

      Reagents and Conditions: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

      Major Products: Halogenated indoloquinolines.

Comparison with Similar Compounds

    Indolo[2,3-c]quinoline: Another member of the indoloquinoline family with a different ring fusion pattern.

    Indolo[3,2-b]quinoline: Similar structure but with a different position of the indole and quinoline fusion.

Uniqueness:

Properties

IUPAC Name

11H-indolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUVABVXQZQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178594
Record name 11H-Indolo(3,2-c)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-09-8
Record name 11H-Indolo(3,2-c)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Indolo(3,2-c)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the core structure of 11H-indolo[3,2-c]quinoline and what makes it unique?

A1: this compound is a tetracyclic heterocycle composed of a quinoline moiety fused to an indole moiety via a nitrogen bridge. This bridge locks the 2-phenyl group and quinoline in a coplanar conformation, influencing its interactions with biological targets. [, ]

Q2: How does the planarity of this compound compare to its non-cyclized analogue?

A2: this compound (specifically, 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline) exhibits a more planar structure compared to its non-cyclized analogue, 7-chloro-4-N-(p-methoxyphenyl)aminoquinoline. This planarity significantly influences its basicity and interactions with biological targets like DNA. [, ]

Q3: How does the basicity of this compound compare to its non-cyclized analogue?

A3: The ring nitrogen of the non-cyclized analogue, 7-chloro-4-(p-anisidino)quinoline, is more basic than that of 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline. This difference in basicity is attributed to the electronic effects stemming from the fused ring system in the latter. []

Q4: How does the hydrophobicity of this compound compare to its related compounds?

A4: Among the three related ring systems, anilinoquinoline (specifically, 7-chloro-4-(p-anisidino)quinoline) exhibits the highest hydrophobicity. It is followed by 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline, and finally by 3-chloro-9-methoxy-5,6,7,12-tetrahydroindolo[3,2-d][1]benzazepine, which is the least hydrophobic. These differences are attributed to the variations in their molecular geometry and the nature of substituents. []

Q5: What are the main synthetic routes for this compound derivatives?

A5: Several synthetic strategies have been developed, including: * Fischer indole synthesis: Condensing substituted quinolones with phenylhydrazines. [, ] * Palladium-catalyzed reactions: Utilizing cross-coupling strategies like Suzuki-Miyaura and Buchwald-Hartwig reactions for C-N bond formation. [, , ] * Gold-catalyzed reactions: Employing gold catalysts for cyclization reactions with aldehydes or alkynes. [, ] * Cascade reactions: Designing one-pot protocols involving multiple bond formations. [, , ] * Photochemical reactions: Utilizing light-mediated processes for cyclization and functionalization. []

Q6: What is the significance of auto-tandem catalysis in the synthesis of 11H-indolo[3,2-c]quinolines?

A6: Auto-tandem catalysis offers an efficient approach by combining intermolecular and intramolecular palladium-catalyzed reactions in a single pot. This method streamlines the synthesis of D-ring substituted 11H-indolo[3,2-c]quinolines, showcasing its potential for constructing N-unsubstituted carbolines. []

Q7: Can you elaborate on the use of the Hendrickson reagent in synthesizing this compound?

A7: The Hendrickson reagent, (Ph3P-O-PPh3)(Tf-O)2, plays a crucial role in a two-step protocol. It promotes a regioselective 6-endo-dig cyclization, leading to the formation of the desired this compound scaffold. This approach highlights the importance of reagent control in achieving specific regioselectivity during synthesis. [, ]

Q8: What are the primary biological activities associated with this compound derivatives?

A8: Research highlights promising activities, including: * Cytotoxicity: Inhibiting the growth of various cancer cell lines, including leukemia, ovarian, and colon cancer. [, , , , ] * DNA-intercalation: The planar structure of certain derivatives facilitates intercalation between DNA base pairs, potentially disrupting DNA replication and transcription. [, , ] * DYRK1A inhibition: Specific derivatives exhibit selective inhibition of the enzyme dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), implicated in neurological disorders like Down syndrome and Alzheimer's disease. [, ]

Q9: How does the substituent at position 8 of the this compound scaffold impact its cytotoxicity?

A9: Studies show that this compound-7,10-diones lacking a substituent at position 4 demonstrate greater cytotoxicity compared to their counterparts with a 2-methoxy substituent. This suggests that the presence or absence of specific substituents significantly influences the interaction with biological targets and consequently, the cytotoxic activity. [, ]

Q10: What is the significance of the basic side chain in the antiproliferative activity of this compound?

A10: The presence and nature of the basic side chain are crucial for the antiproliferative activity of this compound derivatives. Specifically, O-alkyloximes at specific positions exhibit significant growth inhibition against cancer cell lines such as MCF-7, NCI-H460, and SF-268. []

Q11: How do this compound-6-carboxylic acids interact with DYRK1A?

A11: 10-iodo-substituted this compound-6-carboxylic acids demonstrate potent and selective inhibition of DYRK1A. X-ray crystallography studies reveal that these compounds bind to the ATP-binding site of DYRK1A, hindering its catalytic activity. This interaction underscores the potential of these derivatives as valuable tools in studying DYRK1A and its role in various diseases. []

Q12: How do the activities of unsubstituted 1H-pyrrolo[3,2-c]quinoline-6,9-diones and this compound-1,4-diones compare to their substituted counterparts?

A12: Unsubstituted 1H-pyrrolo[3,2-c]quinoline-6,9-diones and this compound-1,4-diones generally exhibit higher cytotoxicity compared to those carrying a methoxy or aziridinyl substituent. These findings highlight the impact of substituents on the overall activity profile and the potential of unsubstituted derivatives as lead compounds for further development. []

Q13: What are the limitations of existing DYRK1A inhibitors, and how do this compound derivatives address them?

A13: Previous DYRK1A inhibitors often lack sufficient selectivity or have limited data on their activity against closely related kinases. 10-iodo-substituted this compound-6-carboxylic acids show promise as potent and selective inhibitors, addressing these limitations and offering valuable tools for further research. []

Q14: What are the challenges associated with the therapeutic use of this compound-based compounds, and how are researchers addressing them?

A14: While exhibiting potent in vitro activity, some this compound derivatives struggle to translate this efficacy to in vivo settings. Additionally, achieving a balance between potent activity and manageable toxicity is crucial. Researchers are actively exploring structural modifications and investigating drug delivery strategies to overcome these challenges. [, ]

Q15: What is the significance of studying the degradation products of berberine dye, and how are this compound derivatives involved?

A15: Analyzing berberine dye's degradation products helps identify this dye in archaeological textiles, even under significant fading. Interestingly, 8-methoxy-11-[3-methylbutyl]-11H-indolo[3,2-c]-quinoline, 5-oxide appears as a significant product during the early stages of berberine degradation. This finding suggests potential connections between the degradation pathways of berberine and the formation of certain this compound derivatives. []

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